ethyl S-{1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}cysteinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl S-{1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}cysteinate is an organic compound with a complex structure that includes a pyrrolidinone ring, a phenyl group substituted with a hexyloxy chain, and a cysteinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl S-{1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}cysteinate typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group with a hexyloxy substituent can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Cysteinate Moiety: This step involves the reaction of the intermediate compound with cysteine or its derivatives under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl S-{1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}cysteinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenyl ring or the cysteinate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which ethyl S-{1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}cysteinate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl S-{1-[4-(methoxy)phenyl]-2,5-dioxopyrrolidin-3-yl}cysteinate: Similar structure but with a methoxy group instead of a hexyloxy group.
Ethyl S-{1-[4-(ethoxy)phenyl]-2,5-dioxopyrrolidin-3-yl}cysteinate: Similar structure but with an ethoxy group instead of a hexyloxy group.
Uniqueness
The uniqueness of ethyl S-{1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}cysteinate lies in its specific substituents, which may confer unique chemical and biological properties compared to its analogs. The hexyloxy group, in particular, may influence the compound’s solubility, reactivity, and interaction with biological targets.
Properties
Molecular Formula |
C21H30N2O5S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
ethyl 2-amino-3-[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoate |
InChI |
InChI=1S/C21H30N2O5S/c1-3-5-6-7-12-28-16-10-8-15(9-11-16)23-19(24)13-18(20(23)25)29-14-17(22)21(26)27-4-2/h8-11,17-18H,3-7,12-14,22H2,1-2H3 |
InChI Key |
NOBGEUNIDGHZMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(C(=O)OCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.